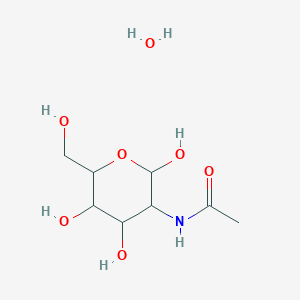

N-Acetyl-beta-D-mannosamine

Beschreibung

BenchChem offers high-quality N-Acetyl-beta-D-mannosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-beta-D-mannosamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H17NO7 |

|---|---|

Molekulargewicht |

239.22 g/mol |

IUPAC-Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate |

InChI |

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2 |

InChI-Schlüssel |

VVQPUTSNIMAJPT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O.O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Differential Analysis and Therapeutic Divergence of N-Acetyl-D-mannosamine (ManNAc) and N-Acetyl-D-glucosamine (GlcNAc)

Executive Summary: The Epimeric Divergence

In the landscape of functional monosaccharides, N-Acetyl-D-glucosamine (GlcNAc) and N-Acetyl-D-mannosamine (ManNAc) represent a classic case of structural isomerism dictating biological destiny . While they share an identical molecular formula (

This single stereochemical inversion acts as a binary switch in cellular metabolism:

-

GlcNAc serves as the metabolic hub , entering the Hexosamine Biosynthetic Pathway (HBP) to fuel intracellular signaling (O-GlcNAcylation) and structural glycans.

-

ManNAc is a dedicated precursor , committed almost exclusively to the biosynthesis of N-acetylneuraminic acid (Neu5Ac/Sialic Acid), the capping sugar of the glycocalyx.

This guide delineates their physicochemical differences, metabolic partitioning, and the consequent divergence in their therapeutic applications—specifically contrasting GlcNAc’s role in broad immune modulation against ManNAc’s orphan drug status for GNE Myopathy.

Structural & Physicochemical Characterization

The core difference lies at the Carbon-2 (C-2) position. In GlcNAc, the N-acetyl group is equatorial; in ManNAc, it is axial. This steric arrangement prevents cross-recognition by key enzymes (e.g., O-GlcNAc Transferase will not accept ManNAc).

| Feature | N-Acetyl-D-glucosamine (GlcNAc) | N-Acetyl-D-mannosamine (ManNAc) |

| IUPAC Name | 2-Acetamido-2-deoxy-D-glucopyranose | 2-Acetamido-2-deoxy-D-mannopyranose |

| Stereochemistry | C-2 Epimer (Equatorial -NHAc) | C-2 Epimer (Axial -NHAc) |

| Primary Metabolic Role | HBP Hub; O-GlcNAc Signaling; Chitin | Sialic Acid (Neu5Ac) Precursor |

| Key Enzyme Affinity | OGT, GFAT, GlcNAc-Kinase | GNE (Epimerase/Kinase), NANS |

| Solubility (H2O) | High (~250 mg/mL) | High (~250 mg/mL) |

| Melting Point | 211 °C | 174 °C |

Metabolic Fate: The Biosynthetic Fork

To understand the therapeutic utility of these sugars, one must map their flow through the cell. The critical "fork in the road" is the conversion of UDP-GlcNAc to ManNAc by the bifunctional enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase).[1]

The Hexosamine vs. Sialic Acid Pathway

-

GlcNAc enters the cell and is phosphorylated to GlcNAc-6-P, eventually forming UDP-GlcNAc . This high-energy donor is used for N-glycans, GPI anchors, and crucially, O-GlcNAcylation of cytosolic proteins (a regulatory modification analogous to phosphorylation).

-

ManNAc is produced from UDP-GlcNAc by GNE.[1] It is then phosphorylated to ManNAc-6-P, condensed with PEP to form Neu5Ac (Sialic Acid).[1]

-

The Clinical Bottleneck: In GNE Myopathy, the GNE enzyme is defective. The cell has plenty of GlcNAc but cannot convert it to ManNAc. Supplementing with GlcNAc is futile; supplementing with ManNAc bypasses the defect .

Pathway Visualization

The following diagram illustrates the metabolic divergence and the specific entry points for therapeutic intervention.

Figure 1: The Hexosamine Biosynthetic Pathway showing the divergence of GlcNAc (Signaling) and ManNAc (Sialylation). Note the GNE bottleneck.

Therapeutic Applications & Drug Development[2]

ManNAc: Precision Replacement Therapy

ManNAc is currently the subject of advanced clinical trials (Phase 2/3) for GNE Myopathy (formerly HIBM).

-

Mechanism: Patients with GNE mutations cannot synthesize endogenous ManNAc. By administering oral ManNAc, the pathway is replenished downstream of the defect.

-

Kidney Disease: Recent NIH studies indicate ManNAc may treat podocytopathies (e.g., Minimal Change Disease, FSGS). The glomerular filtration barrier relies on heavy sialylation (negative charge) of podocalyxin to repel proteins. ManNAc restores this charge.

-

Key Challenge: ManNAc has a short half-life and can be catabolized back to GlcNAc by the enzyme GlcNAc-2-epimerase (RENBP), reducing efficacy. High dosing (grams/day) is often required.

GlcNAc: Broad Spectrum Modulation

GlcNAc is available as a nutraceutical and is investigated for:

-

Osteoarthritis: Precursor for glycosaminoglycans (hyaluronic acid).

-

Multiple Sclerosis (MS): GlcNAc promotes N-glycan branching on T-cell receptors, which raises the threshold for T-cell activation, potentially dampening autoimmunity.

-

O-GlcNAc Signaling: Increasing intracellular GlcNAc levels drives O-GlcNAcylation, which competes with phosphorylation on proteins like Tau (Alzheimer's research) and metabolic regulators.

Analytical Protocol: Separation via HPAEC-PAD

Distinguishing these epimers in biological samples is challenging due to their identical mass. Mass Spectrometry (LC-MS) alone cannot separate them without prior chromatographic resolution.

The Gold Standard: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[2][3][4]

Experimental Logic

Carbohydrates are weak acids (

Step-by-Step Protocol

Equipment: Dionex ICS-6000 (or equivalent) with Electrochemical Detector. Column: CarboPac PA20 (3 x 150 mm) – Chosen for high resolution of monosaccharides.

-

Eluent Preparation:

-

Eluent A: 18 MΩ-cm Deionized Water (degassed).

-

Eluent B: 200 mM NaOH (carbonate-free).

-

Eluent C: 100 mM NaOAc in 100 mM NaOH (for stronger retention if needed).

-

-

Sample Prep:

-

Lyse cells/tissue in ice-cold water (avoid buffers with high salt).

-

Pass through a 10kDa MWCO filter to remove proteins (proteins foul the PA20 column).

-

Dilute to ~10 µM range.

-

-

Chromatographic Method (Isocratic/Gradient Mix):

-

Detection (Waveform A):

-

Standard Quadruple Potential Waveform for Carbohydrates.

-

Integration of peaks against external standard curves.

-

Workflow Visualization

Figure 2: HPAEC-PAD Workflow for isomer-specific quantification of GlcNAc and ManNAc.

References

-

Huizing, M., et al. (2021). "Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study." Genetics in Medicine. Link

-

Carrillo, N., et al. (2015). "ManNAc Is Safe and Increases Sialic Acid Production in GNE Myopathy."[5][6][7] Neurology. Link

-

Hart, G. W. (2019). "Nutrient regulation of signaling and transcription." Journal of Biological Chemistry. Link

-

Thermo Fisher Scientific. "Determination of Monosaccharides using HPAEC-PAD." Application Note 1159. Link

-

Niethamer, T. K., et al. (2012). "Oral N-acetylmannosamine therapy for kidney diseases." Google Patents / NIH. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. jasco.ro [jasco.ro]

- 3. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. imrpress.com [imrpress.com]

Technical Whitepaper: Distinguishing Anomeric Forms of N-Acetyl-D-mannosamine (ManNAc) for Therapeutic Applications

[1]

Executive Summary: The "Generic vs. Specific" Trap

In the development of therapies for GNE Myopathy and sialylation-deficient disorders, N-Acetyl-D-mannosamine (ManNAc) serves as the critical metabolic bypass agent.[1] However, researchers often encounter conflicting Chemical Abstracts Service (CAS) registry numbers—specifically 7772-94-3 and 3615-17-6 .[1]

The Core Distinction:

-

CAS 7772-94-3 is the generic identifier for N-Acetyl-D-mannosamine.[1][2][3][4][5] It represents the chemical entity without specifying the anomeric configuration (

or -

CAS 3615-17-6 is a stereospecific identifier , historically assigned to the

-anomer (N-Acetyl-

For drug development, the choice between these CAS numbers dictates the Critical Quality Attributes (CQAs) of your Raw Material. While they are functionally equivalent in aqueous solution due to mutarotation, they exhibit distinct solid-state properties (melting point, solubility rate, hygroscopicity) that impact GMP manufacturing and shelf-life stability.[1]

Chemical Identity & Stereochemical Analysis[1][7][8]

The following table synthesizes the physicochemical distinctions. Note that vendor labeling often defaults to 7772-94-3 regardless of the actual anomeric ratio.[1]

| Feature | CAS 7772-94-3 (Generic/Mixture) | CAS 3615-17-6 (Specific Anomer) |

| Chemical Name | N-Acetyl-D-mannosamine | N-Acetyl- |

| Stereochemistry | Mixed Anomers ( | Predominantly |

| State | Crystalline Powder | Crystalline Powder / Needles |

| Melting Point | Broad range (118–126 °C) depending on ratio | Sharp (typically higher, ~126–128 °C for pure forms) |

| Aqueous Behavior | Mutarotates to equilibrium | Mutarotates to equilibrium |

| Primary Use | Cell Culture Supplement, Metabolic Precursor | Crystallography, Kinetic Studies, Defined GMP Starting Material |

The Mutarotation Reality

ManNAc is a reducing sugar.[1] In aqueous solution, the hemiacetal ring opens and closes, constantly interconverting between the

Key Insight: Regardless of whether you start with pure CAS 3615-17-6 (

Figure 1: Mutarotation mechanism. Both CAS forms converge to the same equilibrium mixture (approx. 67%

Therapeutic Context: The Sialic Acid Pathway

ManNAc is the first committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac).[1][6] In GNE Myopathy, the body cannot synthesize ManNAc endogenously.[1] Supplementation bypasses the defect.[1]

Why CAS Matters Here: Regulatory bodies (FDA/EMA) require defined impurity profiles. If a synthesis route produces a specific anomer (e.g., 3615-17-6) but the regulatory filing lists the generic CAS (7772-94-3), discrepancies in melting point or IR spectra during QC release can trigger "Out of Specification" (OOS) investigations.[1]

Figure 2: The salvage pathway. Exogenous ManNAc (green) bypasses the defective GNE enzyme (red).[1]

Analytical Protocols: Distinguishing the Forms

To validate which material you possess, rely on Nuclear Magnetic Resonance (NMR) . Optical rotation is unreliable due to rapid mutarotation.[1]

Protocol A: 1H-NMR Anomeric Ratio Determination

Use this to determine if your "CAS 3615-17-6" is truly the

-

Solvent: Deuterium Oxide (

).[1] Note: Mutarotation begins immediately upon contact with water.[1]-

Modification for Solid State: Use DMSO-

to slow mutarotation and capture the initial solid-state ratio.[1]

-

-

Sample Prep: Dissolve 10 mg of ManNAc in 600 µL DMSO-

. Analyze immediately. -

Acquisition: 400 MHz or higher. 16 scans.[1]

-

Integration Targets:

-

Calculation:

Protocol B: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

Use this for purity assay (detecting GlcNAc impurities), not anomeric distinction.[1]

-

Column: Dionex CarboPac PA1 (4 x 250 mm).

-

Eluent: Isocratic 16 mM NaOH.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: Pulsed Amperometric Detection (PAD).

-

Standard: Use CAS 7772-94-3 as the reference standard (purity is independent of anomer).

Strategic Recommendations for Drug Development

Sourcing for Clinical Trials

Do not specify CAS 3615-17-6 in your Investigational New Drug (IND) application unless your synthesis route guarantees the

-

Risk: If you specify 3615-17-6 but receive a batch that has partially mutarotated (due to humidity exposure), it technically fails identity testing.[1]

-

Solution: Use CAS 7772-94-3 as the primary identifier.[1][2] Define the material as "N-Acetyl-D-mannosamine" and set a specification for Melting Point Range that encompasses the mixed crystal forms (e.g., 118–128 °C).

Hygroscopicity Management

The amorphous or mixed-anomer forms (often associated with generic 7772-94-3) can be more hygroscopic than a pure crystalline anomer.[1]

-

Action: Conduct Dynamic Vapor Sorption (DVS) studies. If the generic material absorbs >2% moisture at 60% RH, you must implement strict packaging controls (double LDPE liners with desiccant).

Intellectual Property (IP)

Patents often claim specific polymorphs or anomers to extend exclusivity.[1]

-

Strategy: If you discover that the

-anomer (3615-17-6) has superior flow properties for tablet compression, you can patent that specific solid form while still using the generic CAS for regulatory labeling if permitted.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11096158, N-Acetyl-beta-D-mannosamine. Retrieved from [Link]

-

Galeano, B., et al. (2007).[1][5] Mutation in the key enzyme of sialic acid biosynthesis causes severe glomerular proteinuria and is rescued by N-acetylmannosamine.[1] Journal of Clinical Investigation. Retrieved from [Link]

-

Common Chemistry. (2025).[1][4][7] CAS Registry Number 7772-94-3.[1][2][3][4] American Chemical Society.[1] Retrieved from [Link][1][4][5]

-

Collins, P. M. (2006).[5] Dictionary of Carbohydrates. CRC Press.[1] (Definitive source for melting point data of anomers).[1]

-

Pigman, W., & Isbell, H. S. (1968).[1] Mutarotation of Sugars in Solution: Part I. Advances in Carbohydrate Chemistry. Retrieved from [Link]

Sources

- 1. alpha-D-N-Acetylmannosamine | C8H15NO6 | CID 644170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-Acetyl-D-mannosamine | CAS 7772-94-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-(Acetylamino)-2-deoxy-beta-D-mannopyranose | C8H15NO6 | CID 11096158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7772-94-3, N-Acetyl-D-mannosamine, 2-Acetamido-2-deoxy-D-mannose, CAS:7772-94-3 [chemsynlab.com]

- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 7. 7512-17-6 | N-Acetyl-D-glucosamine - AiFChem [aifchem.com]

Harnessing the Power of a Precursor: A Technical Guide to the Metabolic Function of N-Acetyl-D-mannosamine (ManNAc) in Glycosylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that dictates the structure, function, and stability of a vast array of biological molecules.[1] Terminal sialylation, the addition of sialic acids to the termini of these glycan chains, is of particular importance, influencing processes from cell-cell adhesion and signaling to protein half-life and immunogenicity.[2][3][4] This guide provides a deep technical dive into the pivotal role of N-acetyl-D-mannosamine (ManNAc) as the committed metabolic precursor in the biosynthesis of sialic acids. We will explore the biochemical intricacies of the sialic acid pathway, the regulatory function of the key enzyme GNE, and the profound implications of this pathway in health and disease. Furthermore, this whitepaper will serve as a practical resource, detailing field-proven methodologies for manipulating and analyzing cellular sialylation, and discussing the therapeutic and biopharmaceutical applications of ManNAc supplementation.

The Central Dogma of Sialylation: From Glucose to Glycan

The journey to a sialylated glycoprotein begins with simple sugars. The biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a multi-step intracellular process that originates from glucose.[5] The core of this pathway is governed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[1][3][6]

The synthesis pathway can be summarized as follows:

-

Initiation: The pathway's substrate, UDP-GlcNAc, is derived from glucose.[5]

-

The Rate-Limiting Step: The epimerase domain of the GNE enzyme converts UDP-GlcNAc into ManNAc. This is the first committed and rate-limiting step in sialic acid biosynthesis.[5][7]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc to form ManNAc-6-phosphate (ManNAc-6-P).[5][7][8]

-

Condensation & Dephosphorylation: ManNAc-6-P is condensed with phosphoenolpyruvate (PEP) by N-acetylneuraminate synthase (NANS) to yield Neu5Ac-9-phosphate, which is subsequently dephosphorylated to free Neu5Ac.[8][9][10]

-

Activation: In the nucleus, Neu5Ac is activated by CMP-sialic acid synthetase (CMAS) to its high-energy donor form, CMP-Neu5Ac.[5][11]

-

Transfer: Finally, CMP-Neu5Ac is transported to the Golgi apparatus, where sialyltransferases attach the sialic acid to the terminal positions of glycan chains on nascent glycoproteins and glycolipids.[5][10]

A critical feature of this pathway is a feedback inhibition mechanism where the end-product, CMP-sialic acid, acts as an allosteric inhibitor of the GNE enzyme's epimerase activity, thus tightly regulating the rate of sialic acid production.[5][7]

Pathophysiological Consequences of Defective Sialylation: GNE Myopathy

The critical nature of the GNE-catalyzed steps is starkly illustrated by GNE myopathy, a rare autosomal recessive disorder.[12] Mutations in the GNE gene lead to reduced enzyme activity, causing an insufficient supply of ManNAc and, consequently, decreased production of sialic acid.[4][7] This hyposialylation of muscle glycoproteins is believed to be a primary contributor to the disease's pathology, which manifests as progressive skeletal muscle weakness and atrophy.[12]

The logic is straightforward: if the rate-limiting enzyme is defective, the entire downstream pathway is compromised. This provides a compelling rationale for therapeutic intervention. Since the metabolic block occurs at the GNE step, bypassing this enzymatic bottleneck by providing its product, ManNAc, is a logical therapeutic strategy.[12] This concept forms the basis of ongoing clinical research into ManNAc supplementation for GNE myopathy and other diseases linked to hyposialylation.[13][14][15]

Therapeutic & Biopharmaceutical Applications of ManNAc

The ability of exogenous ManNAc to enter the sialic acid pathway downstream of the GNE-epimerase step makes it a powerful tool for both therapeutic and bioprocessing applications.

Therapeutic Supplementation

-

GNE Myopathy: As discussed, ManNAc is a promising therapeutic candidate for GNE myopathy.[12] Clinical trials have investigated ManNAc supplementation, with findings suggesting it can slow the decline in muscle strength and function compared to the natural progression of the disease.[13]

-

Kidney Diseases: A growing body of evidence implicates hyposialylation of glomerular proteins in the pathology of certain kidney diseases, such as focal segmental glomerulosclerosis (FSGS).[5][15] Preclinical and clinical studies are evaluating ManNAc therapy as a means to restore normal sialylation and reduce proteinuria.[14][15]

-

Other Potential Indications: Research is expanding to explore ManNAc's therapeutic potential in other conditions where sialylation is implicated, including certain cancers and autoimmune diseases.[8]

Enhancing Biopharmaceutical Production

For recombinant therapeutic proteins, such as monoclonal antibodies, the glycosylation profile is a critical quality attribute (CQA). The degree of sialylation can significantly impact a drug's efficacy, solubility, and serum half-life.[2][5][16] Incomplete sialylation can lead to reduced therapeutic activity and increased immunogenicity.[5]

Because GNE is the rate-limiting enzyme, supplementing the cell culture media of production cell lines (e.g., Chinese Hamster Ovary, CHO cells) with ManNAc is a widely adopted strategy to boost the intracellular pool of sialic acid precursors.[5] This "glycoengineering" approach effectively pushes the equilibrium of the pathway towards the synthesis of CMP-Neu5Ac, resulting in more complete sialylation of the recombinant protein.[5][17] This not only enhances the therapeutic profile of the drug but can also increase manufacturing yields.[5]

| Parameter | Control Culture | ManNAc-Supplemented Culture | Rationale for Improvement |

| Recombinant Protein Titer (g/L) | 1.5 | 1.8 | Enhanced cell productivity and viability. |

| Sialic Acid Content (mol/mol) | 1.2 | 2.5 | Increased precursor availability bypasses the GNE bottleneck.[5] |

| Serum Half-Life (hours) | 120 | 250 | Terminal sialic acids mask underlying galactose residues, preventing rapid clearance by the asialoglycoprotein receptor in the liver.[2] |

| Aggregation Propensity (%) | 5.8 | 2.1 | The negative charge of sialic acid increases electrostatic repulsion between protein molecules, improving solubility.[16] |

Methodologies for Studying ManNAc-Mediated Glycosylation

To investigate the effects of ManNAc on cellular glycosylation, researchers employ a range of robust methodologies. The choice of technique is dictated by the specific research question, whether it's tracking the incorporation of sialic acids, quantifying changes in total sialylation, or assessing downstream functional consequences.

Metabolic Labeling with ManNAc Analogs

Metabolic glycoengineering allows for the introduction of chemically modified sugars into cellular glycans.[17] By feeding cells ManNAc analogs bearing a bioorthogonal chemical reporter (e.g., an azide or alkyne), these modified sugars are processed by the sialic acid biosynthetic pathway and incorporated onto cell surface glycoproteins.[10][17] The reporter group can then be selectively tagged with a probe (e.g., a fluorophore or biotin) via click chemistry, enabling visualization and analysis.

Causality in Experimental Design: The choice to use a ManNAc analog over a sialic acid analog is significant. ManNAc analogs leverage the entire downstream biosynthetic machinery (GNE kinase, NANS, etc.), providing a more comprehensive readout of the pathway's processing capacity.[11] Sialic acid analogs, while often more efficient, bypass these initial steps.[11]

Protocol 1: Metabolic Labeling of Cell Surface Sialic Acids

This protocol provides a self-validating system for visualizing changes in sialylation. Including a negative control (no analog) and a positive control (a cell line known to have high sialylation) ensures the observed signal is specific.

-

Cell Seeding: Plate cells (e.g., HeLa or CHO cells) in appropriate culture vessels and grow to ~70% confluency.

-

Preparation of Analog: Prepare a sterile, concentrated stock solution (e.g., 50 mM) of the desired N-acetyl-D-mannosamine analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) in DMSO.

-

Metabolic Labeling:

-

Aspirate the old media from the cells.

-

Add fresh, pre-warmed culture media containing the ManNAc analog at a final concentration of 25-50 µM. Rationale: This concentration range is typically sufficient for robust labeling without inducing significant cellular toxicity.

-

Culture a parallel set of cells in media with an equivalent volume of DMSO as a negative control.

-

Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO2). Rationale: This duration allows for the de-acetylation of the precursor, its multi-step conversion to CMP-SiaNAz, and subsequent incorporation into glycans by sialyltransferases.

-

-

Cell Harvesting: Wash cells three times with ice-cold PBS to remove unincorporated analog. Cells can then be lysed for biochemical analysis or fixed for imaging.

-

Click Chemistry Ligation:

-

For cell lysates, perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction by adding the detection reagent (e.g., an alkyne-fluorophore) according to the manufacturer's protocol.

-

For fixed cells, perform the click reaction directly on the coverslip or plate.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the localization of sialylated glycoproteins.

-

Flow Cytometry: Quantify the cell-surface fluorescence on a per-cell basis.

-

SDS-PAGE: Separate proteins by size, and visualize labeled glycoproteins using an in-gel fluorescence scanner.

-

Quantification of Total Sialic Acid

Accurately quantifying the total sialic acid content of a purified glycoprotein or cell lysate is essential for both basic research and biopharmaceutical quality control.[16][18] Methods typically involve an initial step to release sialic acids from the glycan, followed by derivatization and detection.

Protocol 2: Enzymatic Quantification of Total Sialic Acid

This protocol uses a coupled enzymatic reaction, which offers high specificity compared to acid hydrolysis methods that can degrade the released sialic acid. The inclusion of a Neu5Ac standard curve is the self-validating component of this assay.

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of Neu5Ac (e.g., 0 to 200 µM) in the assay buffer. Rationale: This is critical for converting the sample's absorbance or fluorescence reading into an absolute amount of sialic acid.

-

Sample Preparation: Prepare the glycoprotein sample at a known concentration (e.g., 1 mg/mL) in a compatible buffer.

-

Sialic Acid Release:

-

In a 96-well microplate, add 20 µL of each standard and sample.

-

Add 10 µL of Sialidase A (neuraminidase) to each well. Rationale: Sialidase A specifically cleaves terminal sialic acid residues from glycans.

-

Incubate at 37°C for 1 hour.

-

-

Enzymatic Detection Reaction:

-

Prepare a reaction mixture containing sialic acid aldolase, pyruvate oxidase, and a detection probe (e.g., Amplex Red) with horseradish peroxidase (HRP), following a commercial kit's instructions (e.g., Agilent AdvanceBio Total Sialic Acid Quantitation kit).[18]

-

Add 70 µL of the reaction mixture to each well. Rationale: This coupled reaction stoichiometrically converts the released sialic acid into a detectable signal (e.g., fluorescence).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 530/590 nm) or absorbance using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank (0 µM standard) reading from all measurements.

-

Plot the standard curve (Signal vs. Neu5Ac concentration) and determine the best-fit line.

-

Use the equation from the standard curve to calculate the concentration of sialic acid in the unknown samples.

-

Express the final result as moles of sialic acid per mole of glycoprotein or per milligram of total protein.

-

Conclusion and Future Outlook

N-acetyl-D-mannosamine stands as a central node in the regulation and production of sialic acids, a class of sugars with profound biological importance. Its role as the committed precursor in the biosynthetic pathway makes it a powerful lever for influencing cellular glycosylation. Understanding the intricacies of this pathway, from the rate-limiting kinetics of the GNE enzyme to the downstream functional consequences of sialylation, is paramount for researchers in cell biology, oncology, and immunology. For drug development professionals, ManNAc is not just a metabolite but a versatile tool—a therapeutic agent for correcting hyposialylation disorders and a critical media component for optimizing the efficacy and quality of next-generation biopharmaceuticals. As our ability to analyze and engineer complex glycosylation patterns continues to advance, the strategic use of ManNAc will undoubtedly play an even greater role in shaping the future of medicine and biotechnology.

References

-

N-Acetylmannosamine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

World CDG Organization. (2022, July 11). ManNAc. Retrieved February 6, 2026, from [Link]

-

Sialic acid biosynthesis pathway and entry points of ManNAc and sialic... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

ManNAc phase 1 clinical trial inclusion/exclusion criteria. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Patsnap Synapse. (2024, June 27). What is N-acetyl-D-mannosamine used for? Retrieved February 6, 2026, from [Link]

-

Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. (2019, March 27). Radboud Repository. Retrieved February 6, 2026, from [Link]

-

Keppler, O. T., Hinderlich, S., Langner, J., Schwartz-Albiez, R., Reutter, W., & Pawlita, M. (2001). Biochemical engineering of the N-acyl side chain of sialic acid: biological implications. Glycobiology, 11(2), 11R–18R. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Sialic Acids. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

-

Wratil, P. R., & Hackenberger, C. P. R. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology, 29(6), 444–457. [Link]

-

Real-time monitoring of the sialic acid biosynthesis pathway by NMR. (2023, February 21). RSC Publishing. Retrieved February 6, 2026, from [Link]

-

(A) Sialic acid synthesis pathway; (B) structures of ManNAc and its analog. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model. (2025, September 2). PMC - PubMed Central. Retrieved February 6, 2026, from [Link]

-

A high-throughput method for quantification of glycoprotein sialylation. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc). (2023, July 27). Retrieved February 6, 2026, from [Link]

-

Quantitative Sialic Acid Analysis. (n.d.). Retrieved February 6, 2026, from [Link]

-

Schwarzkopf, M., Knobel, M., Mühlenhoff, M., Horak, I., & Reutter, W. (2002). Lessons from GNE-deficient embryonic stem cells: sialic acid biosynthesis is involved in proliferation and gene expression. Proceedings of the National Academy of Sciences, 99(8), 5267–5270. [Link]

-

Total Sialic Acid Quantitation of Biotherapeutic Glycoproteins. (2022, January 6). Agilent. Retrieved February 6, 2026, from [Link]

-

Sauer, M., Biondi, R. M., & Frank, M. (2012). Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition. Journal of Biological Chemistry, 287(17), 14099–14108. [Link]

-

GNE gene - MedlinePlus. (2024, March 6). Retrieved February 6, 2026, from [Link]

-

Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

GNE is a key regulator of sialic acid production. A, GNE catalyzes two... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. (2017, July 31). Institut de Myologie. Retrieved February 6, 2026, from [Link]

-

GNE (gene) - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

N-acylmannosamine kinase - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

Hinderlich, S., Weidemann, W., & Reutter, W. (2008). UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis. Glycoconjugate Journal, 25(5), 405–415. [Link]

-

Role of Mnk kinases in Type I and type II IFN signaling. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 1. Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ludger.com [ludger.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medlineplus.gov [medlineplus.gov]

- 5. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 6. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - Institut de Myologie [institut-myologie.org]

- 13. ManNAc | World CDG Organization [worldcdg.org]

- 14. researchgate.net [researchgate.net]

- 15. Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) | Technology Transfer [techtransfer.nih.gov]

- 16. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

ManNAc vs Neu5Ac as sialic acid precursors in cell culture

Executive Summary

In the biomanufacturing of therapeutic glycoproteins (mAbs, EPO, fusion proteins), terminal sialylation is a Critical Quality Attribute (CQA) governing serum half-life, immunogenicity, and efficacy. While basal media formulations often rely on glucose and glutamine to drive metabolism, achieving high-fidelity sialylation frequently requires targeted precursor supplementation.

Two primary candidates dominate this space: N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) .[1][2][3][4][5][6]

While Neu5Ac is the final sialic acid moiety, it is paradoxically often less effective as a culture supplement than its precursor, ManNAc. This guide articulates the mechanistic causality behind this phenomenon, focusing on membrane permeability , enzyme kinetics , and metabolic feedback loops . We provide a data-driven framework for selecting the optimal precursor to maximize intracellular CMP-sialic acid flux and minimize high-mannose (Man5) species.

Mechanistic Foundations: The Sialic Acid Biosynthetic Pathway

To understand the divergence in supplementation efficiency, one must analyze the Leloir pathway of sialic acid biosynthesis. The critical bottleneck lies in the regulation of the bifunctional enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase).

The GNE Checkpoint

-

Endogenous Route: The cell converts UDP-GlcNAc to ManNAc using the GNE epimerase domain. This is the rate-limiting step.

-

Feedback Inhibition: The downstream product, CMP-Neu5Ac , binds to the allosteric site of GNE, shutting down the epimerase activity. This prevents the cell from overproducing sialic acid under normal conditions.

Entry Points

-

ManNAc Entry: ManNAc enters the pathway downstream of the GNE epimerase step but upstream of the kinase step. It is phosphorylated by the GNE kinase domain (or salvage kinases) to ManNAc-6-P.

-

Neu5Ac Entry: Neu5Ac enters at the very end of the cytosolic pathway. It must be activated to CMP-Neu5Ac in the nucleus (in mammalian cells).[2]

-

Disadvantage: It relies heavily on specific transporters for uptake and does not benefit from the "metabolic momentum" of the kinase-driven flux.

-

Figure 1: The Sialic Acid Biosynthetic Pathway. Note how Exogenous ManNAc (Green) bypasses the GNE Epimerase feedback loop, whereas Neu5Ac (Red) faces uptake limitations.

Comparative Pharmacokinetics in Cell Culture

The decision between ManNAc and Neu5Ac often comes down to bioavailability rather than biochemistry.

Transport Mechanisms & Uptake Efficiency

-

ManNAc (Neutral): Being an uncharged amino sugar, ManNAc crosses the plasma membrane with high efficiency. While specific transporters are not fully characterized, it exhibits "Trojan Horse" behavior—entering cells passively or via promiscuous transporters, leading to rapid expansion of the intracellular pool.

-

Neu5Ac (Acidic): Neu5Ac carries a negative charge at physiological pH (pKa ~2.6). This charge barrier prevents passive diffusion. Uptake relies on specific transporters (e.g., sialin) or macropinocytosis, which are often rate-limiting in CHO and HEK293 systems.

Quantitative Comparison

| Feature | ManNAc (N-acetylmannosamine) | Neu5Ac (N-acetylneuraminic acid) |

| Charge (pH 7.4) | Neutral | Negative (Anionic) |

| Cellular Uptake | High (Diffusion/Facilitated) | Low/Variable (Transporter Limited) |

| GNE Feedback | Bypasses Epimerase Inhibition | Triggers Inhibition (via CMP-Neu5Ac) |

| Metabolic Fate | Direct substrate for GNE Kinase | Must be activated to CMP-Neu5Ac |

| Typical Conc. | 10 – 40 mM | 1 – 10 mM (Diminishing returns >10mM) |

| Cost Impact | High (Specialty Reagent) | Moderate (Industrial Scale) |

| Primary Use | Flux Driving (Max Sialylation) | Maintenance (Basal Sialylation) |

Application: Reducing High-Mannose (Man5) Glycoforms[4][8]

A critical, often overlooked application of ManNAc is its ability to reduce Man5 glycoforms.[8] High levels of Man5 (immature glycans) accelerate antibody clearance in vivo.

The Mechanism: Supplementing ManNAc creates a surplus of CMP-Neu5Ac.[4] This surplus inhibits the GNE epimerase. Consequently, the cellular pool of UDP-GlcNAc (which would normally be consumed by GNE to make ManNAc) is conserved. This "saved" UDP-GlcNAc becomes available for GnTI (N-acetylglucosaminyltransferase I) in the Golgi, promoting the conversion of Man5 to complex glycans.

-

Key Insight: ManNAc supplementation acts as a "metabolic valve," redirecting UDP-GlcNAc toward glycan maturation while simultaneously fueling sialylation.

Experimental Protocols

These protocols are designed for CHO-K1 or CHO-DG44 fed-batch processes producing IgG.[9]

Protocol A: ManNAc Supplementation for Maximum Sialylation

Objective: Maximize terminal sialylation and reduce Man5 >40%.

-

Stock Preparation: Prepare a 1.0 M ManNAc stock solution in WFI (Water for Injection) or basal media. Sterilize via 0.22 µm filtration.

-

Timing: Add ManNAc on Day 0 (inoculation) or Day 3 (start of exponential feed). Early addition is critical for modulating the Man5 profile.

-

Concentration: Target a final reactor concentration of 20 mM .

-

Note: Concentrations up to 40 mM are safe but may show diminishing returns.

-

-

Sampling: Monitor VCD (Viable Cell Density) daily. ManNAc is generally non-toxic but contributes to osmolality (~1 mOsm/mM).

-

Harvest: Harvest when viability drops <80% or titer plateaus.

Protocol B: Neu5Ac Maintenance Feed

Objective: Maintain basal sialylation levels in low-titer processes.

-

Stock Preparation: Prepare a 200 mM Neu5Ac stock. Adjust pH to 7.0 with NaOH (Neu5Ac is acidic; adding it directly will crash culture pH).

-

Timing: Add to feed media or as a bolus on Day 5 and Day 7 .

-

Concentration: Maintain 1–5 mM in the supernatant.

-

Analysis: Monitor extracellular Neu5Ac. If levels remain high but intracellular sialylation is low, the cells are transport-limited . Switch to Protocol A (ManNAc).[5]

Analytical Workflow: Sialic Acid Quantification

To validate the protocol, you must measure the Intracellular Pool vs. Surface Glycans .

Figure 2: DMB-HPLC Workflow for Sialic Acid Quantification.

Strategic Selection Guide

Use this logic gate to select the correct precursor for your process.

Figure 3: Precursor Selection Decision Matrix.

References

-

ManNAc Supplement

-

Pharmacokinetics of ManNAc vs Neu5Ac

- Title: Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females.

- Source: NIH / PMC

-

URL:[Link]

-

Metabolic Flux & Safety

-

Acetyl

-

Analytical Methods (LC-MS)

Sources

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous ManNAc and Neu5Ac Quantification in Human Sera by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Stability of N-Acetyl-β-D-mannosamine (ManNAc) in Cell Culture Media: A Guide for Scientists and Drug Development Professionals

An In-Depth Technical Guide

Abstract

N-Acetyl-β-D-mannosamine (ManNAc) is a pivotal supplement in biopharmaceutical manufacturing, serving as a direct precursor to sialic acid, which critically influences the efficacy, stability, and serum half-life of therapeutic glycoproteins. Ensuring the stability and consistent concentration of ManNAc in cell culture media is paramount for controlling product quality attributes, particularly the sialylation profile of monoclonal antibodies and other recombinant proteins. This technical guide provides a comprehensive overview of ManNAc stability, potential degradation pathways, and influencing factors. It offers field-proven, step-by-step protocols for researchers to validate ManNAc stability within their specific cell culture systems, thereby ensuring process robustness and batch-to-batch consistency.

Introduction: The Critical Role of ManNAc in Glycoengineering

N-Acetyl-β-D-mannosamine is a naturally occurring, stable hexosamine monosaccharide.[1] In mammalian cells, it serves as the first committed biological precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid.[1][2] The addition of sialic acids to the termini of N-glycan structures on therapeutic proteins, a process known as sialylation, is a critical quality attribute (CQA). Enhanced sialylation can improve protein solubility, biological activity, and, most notably, extend in vivo half-life by masking underlying galactose residues from clearance by the Ashwell-Morell receptor in the liver.

Given its importance, ManNAc is frequently added to cell culture media to boost the intracellular pool of sialic acid precursors and enhance the sialylation of recombinant proteins.[3][4] However, the efficacy of this strategy hinges on a critical, often overlooked, parameter: the stability of ManNAc within the complex biochemical environment of the cell culture medium throughout the entire production process. Degradation of ManNAc would lead to a lower-than-intended effective concentration, resulting in suboptimal sialylation and variability in the final product. This guide provides the foundational knowledge and practical methodologies to assess and control for this critical variable.

Understanding ManNAc Stability: Mechanisms and Influencing Factors

While generally considered a stable compound, the chemical integrity of ManNAc in an aqueous solution like cell culture medium can be influenced by several physicochemical factors over the duration of a typical fed-batch process (14+ days).

Core Stability Profile

Recent studies have demonstrated that ManNAc exhibits high stability in cell culture media under typical incubation conditions. A key study quantitatively analyzed ManNAc concentration in a blank CHO cell production medium over a 14-day period and found no detectable degradation.[5] This inherent stability is a significant advantage for its use as a media supplement.

Potential Degradation Pathways and Influencing Factors

Despite its general stability, it is crucial to understand the potential chemical reactions that could lead to degradation, particularly under non-standard or stressful process conditions.

-

Epimerization: ManNAc exists in an equilibrium with its epimer, N-Acetyl-D-glucosamine (GlcNAc). This reversible reaction is catalyzed by base.[6] While the equilibrium favors GlcNAc, shifts in media pH to alkaline conditions could potentially drive the reverse reaction, converting ManNAc to GlcNAc. This would effectively reduce the available pool of the direct sialic acid precursor.

-

pH-Mediated Hydrolysis: The stability of many sugar-based molecules is highly dependent on pH.[7][8] Studies on the closely related N-acetylneuraminic acid (Neu5Ac) show it is most stable at neutral pH but degrades under strongly acidic or alkaline conditions.[9][10] Extreme pH shifts in a cell culture, though undesirable, could theoretically increase the rate of ManNAc degradation through hydrolysis.

-

Temperature: Temperature is a critical factor influencing the kinetics of chemical degradation.[8] While cell cultures are maintained at a constant ~37°C, the preparation and storage of concentrated ManNAc stock solutions and supplemented media are critical control points. For instance, studies on N-acetyl-L-cysteine (NAC) in DMEM medium showed significantly more rapid degradation at room temperature and 37°C compared to refrigerated conditions.[11] Therefore, prolonged storage of ManNAc-containing solutions at ambient temperatures should be avoided.

-

Media Composition: The choice between chemically defined and complex media can impact supplement stability.[12] Chemically defined media offer consistency, reducing the risk of unknown interactions.[12] Complex media, containing hydrolysates or extracts, introduce variability and components that could potentially react with or enzymatically degrade ManNAc, although the latter is less probable in typical mammalian cell lines.

The interplay of these factors underscores the importance of a risk-based approach, validating ManNAc stability within the specific context of your process, media formulation, and storage conditions.

Logical Relationship of Stability Factors

The following diagram illustrates the key factors that can influence the stability of ManNAc in a cell culture system.

Caption: Key factors influencing ManNAc stability in media.

Experimental Protocol: A Self-Validating Stability Study

To ensure process integrity, we recommend performing a stability study of ManNAc in your specific cell-free culture medium. This protocol is designed to be a self-validating system, providing clear, actionable data.

Objective

To quantify the concentration of ManNAc over time in a specific cell culture medium under standard incubation and storage conditions.

Materials

-

N-Acetyl-β-D-mannosamine powder (high purity)

-

Your specific basal and feed cell culture media

-

Sterile, conical tubes (50 mL)

-

Calibrated incubator (37°C, 5-8% CO₂)

-

Refrigerator (2-8°C)

-

Freezer (-20°C or -80°C)

-

Sterile filters (0.22 µm)

-

Analytical system for quantification (e.g., HPAEC-PAD or LC-MS)

Step-by-Step Methodology

Part A: Preparation of ManNAc Stock Solution

-

Aqueous Stock Preparation: Prepare a concentrated stock solution of ManNAc (e.g., 200 mM) in nuclease-free water or a suitable buffer (e.g., PBS). Ensure complete dissolution.

-

Sterilization: Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Part B: Experimental Setup

-

Media Preparation: Prepare a sufficient volume of your complete basal cell culture medium.

-

Supplementation: Spike the medium with ManNAc from your stock solution to your target final concentration (e.g., 20 mM).[3] Prepare enough volume for all time points and conditions.

-

Condition Setup: Dispense the ManNAc-supplemented medium into sterile 50 mL conical tubes, one for each time point per condition.

-

Condition 1 (Process Simulation): 37°C, 5-8% CO₂ incubator.

-

Condition 2 (Refrigerated Storage): 2-8°C refrigerator.

-

Control: Prepare a "Time 0" sample immediately after supplementation.

-

-

Sampling Schedule: Define your time points based on your process duration. A typical schedule would be: Day 0, 2, 4, 7, 10, and 14.

Part C: Sample Collection and Storage

-

Time 0 Sample: Immediately after preparing the supplemented medium, take a 1 mL sample. This is your baseline (T=0).

-

Scheduled Sampling: At each subsequent time point, remove one dedicated tube from each condition.

-

Sample Processing: Immediately centrifuge the sample to remove any potential precipitates and transfer the supernatant to a fresh, labeled cryovial.

-

Storage: Store all collected samples at -80°C until analysis. This halts any further degradation. It is critical to analyze all samples together in a single batch to minimize analytical variability.

Analytical Quantification

Accurate quantification is essential. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for carbohydrate analysis and has been successfully used for ManNAc quantification in culture media.[5] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[13]

-

Standard Curve: Prepare a standard curve using a dilution series of your ManNAc stock solution in the same basal medium to account for matrix effects.

-

Sample Analysis: Thaw samples, mix thoroughly, and analyze alongside the standards.

-

Data Reporting: Report ManNAc concentration for each time point and condition.

Experimental Workflow Diagram

Caption: Workflow for ManNAc stability validation study.

Data Interpretation and Best Practices

The results of your stability study should be summarized in a clear, tabular format to facilitate interpretation.

Sample Data Summary

| Time Point (Day) | ManNAc Conc. at 37°C (mM) | % of Initial | ManNAc Conc. at 4°C (mM) | % of Initial |

| 0 | 20.1 | 100% | 20.1 | 100% |

| 2 | 19.9 | 99.0% | 20.0 | 99.5% |

| 4 | 20.2 | 100.5% | 20.1 | 100% |

| 7 | 19.8 | 98.5% | 20.2 | 100.5% |

| 10 | 19.7 | 98.0% | 19.9 | 99.0% |

| 14 | 19.8 | 98.5% | 20.0 | 99.5% |

| Note: This is illustrative data. Values include typical analytical variability of +/- 5%. |

Interpretation: The data above would indicate that ManNAc is highly stable under both process and refrigerated storage conditions over 14 days, with fluctuations falling within the expected range of analytical error. Any consistent downward trend beyond 5-10% would warrant further investigation into potential degradation.

Recommended Best Practices

-

Stock Solution Storage: Always store concentrated ManNAc stock solutions frozen at -20°C or -80°C in single-use aliquots to prevent degradation from repeated temperature fluctuations.

-

Media Preparation: Prepare ManNAc-supplemented media fresh when possible. If storage is required, validate stability under the intended storage conditions (e.g., 2-8°C) and duration.

-

Process Monitoring: While ManNAc is generally stable, unexpected process excursions (e.g., significant pH shifts) could impact it. Robust process control is the first line of defense.

-

Supplier Qualification: Use high-purity, well-characterized ManNAc from a reputable supplier to avoid introducing impurities that could compromise the stability or the culture itself.

Conclusion

N-Acetyl-β-D-mannosamine is a fundamentally stable molecule and a powerful tool for enhancing the sialylation of therapeutic proteins. Evidence confirms its stability under standard cell culture conditions, which is a significant asset for its application in bioprocessing.[5] However, as with any critical raw material, its stability is not absolute and can be influenced by factors such as temperature and pH. By implementing the rigorous, self-validating stability study outlined in this guide, researchers and process development scientists can generate the necessary data to confidently control this critical parameter. This diligence ensures that the intended concentration of ManNAc is available to the cells throughout the culture duration, leading to more consistent product quality, improved process robustness, and predictable manufacturing outcomes.

References

-

Gowda, P., Schaefer, A., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. Available at: [Link]

-

Al-Shabib, N. A., et al. (2024). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic parameters and optimum pH and temperature for NALs from different sources. ResearchGate. Available at: [Link]

-

Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. National Institutes of Health (NIH). Available at: [Link]

-

Wikipedia. (n.d.). N-Acetylmannosamine. Wikipedia. Available at: [Link]

-

Revilla-Nuin, B., et al. (2002). Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production. PubMed. Available at: [Link]

-

Savinova, E. S., et al. (2016). The Efficiency of Fatty Acids, N-Acetyl-D-Mannosamine, and N-Acetylneuraminic Acid for a Change in the Sialylation Profile of Recombinant Darbepoetin Alfa in CHO Cell Culture. ResearchGate. Available at: [Link]

-

Zhang, Z., et al. (2024). N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. PubMed. Available at: [Link]

-

Zhang, Z., et al. (2024). ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. National Institutes of Health (NIH). Available at: [Link]

-

Guo, H., et al. (2011). Accessibility of N-acyl-d-mannosamines to N-acetyl-d-neuraminic acid aldolase. National Institutes of Health (NIH). Available at: [Link]

-

Teramura, H., et al. (2007). Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products. ResearchGate. Available at: [Link]

-

Tiso, T., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. ACS Publications. Available at: [Link]

- Faroni, M. R., & Crotti, M. (2009). Process for the preparation of n-acetyl-d-mannosamine monohydrate. Google Patents.

-

Wang, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. MDPI. Available at: [Link]

-

Lee, G., et al. (2019). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. National Institutes of Health (NIH). Available at: [Link]

-

Kuboki, A., et al. (1998). Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide. PubMed. Available at: [Link]

-

Patsnap. (2024). Chemically Defined vs. Complex Media in Biopharmaceuticals. Patsnap Synapse. Available at: [Link]

-

Kim, E. J., & Bertozzi, C. R. (2004). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. ResearchGate. Available at: [Link]

Sources

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemically Defined vs. Complex Media in Biopharmaceuticals [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Protocols for metabolic oligosaccharide engineering using ManNAc analogs

Application Note: Metabolic Oligosaccharide Engineering (MOE) of Sialic Acids

Introduction

Metabolic Oligosaccharide Engineering (MOE) is a powerful chemical biology technique that exploits the cell's biosynthetic machinery to install non-natural functional groups into cellular glycans.[1][2][3][4] This guide focuses on the use of N-acetylmannosamine (ManNAc) analogs to label sialic acids, the terminal sugars on most vertebrate glycoproteins and glycolipids.[2][5][6][7]

By feeding cells peracetylated ManNAc analogs (e.g., Ac

Biological Mechanism

The success of MOE relies on the promiscuity of the sialic acid biosynthetic pathway (the Roseman-Warren pathway).[2] ManNAc is the dedicated precursor for N-acetylneuraminic acid (Neu5Ac).

Key Mechanistic Insight:

The enzymes in this pathway tolerate modifications at the

Pathway Diagram:

Figure 1: The metabolic conversion of Ac

Experimental Design & Reagent Selection

Selecting the correct analog and detection chemistry is critical for experiment success.

Table 1: ManNAc Analog Comparison

| Analog | Chemical Handle | Key Characteristic | Recommended Use |

| Ac | Azide ( | The "Gold Standard."[8] Widely cited, robust incorporation. | General labeling, Flow Cytometry, Western Blot. |

| Ac | Alkyne ( | Reacts with Azide probes. Smaller modification than azide. | When azide-tagged dyes are preferred. |

| 1,3,4-O-Bu | Azide ( | High Flux. Butanoyl groups increase lipophilicity and esterase efficiency. | Low-concentration labeling (10-25 µM) to minimize toxicity. |

Detection Chemistry Selection

-

Live Cell Imaging: Must use SPAAC (Copper-free). Copper catalysts are cytotoxic and will ruin live-cell dynamics. Use DBCO- or BCN-conjugated fluorophores.

-

Fixed Cells / Lysates: Can use CuAAC (Copper-catalyzed).[9] It is faster and reagents are cheaper, but requires cell fixation.

Standardized Protocol: Metabolic Labeling

Expert Insight: Do not use GlcNAc analogs if you specifically want to study sialylation. GlcNAc analogs can label intracellular O-GlcNAc proteins, leading to high cytosolic background. ManNAc analogs are specific to the secretory pathway (sialic acids).

Phase 1: Cell Culture & Incorporation

-

Seeding: Seed cells (e.g., HeLa, Jurkat, CHO) in appropriate growth media (DMEM/RPMI + 10% FBS).

-

Target: 60-70% confluency at the start of treatment.

-

-

Stock Preparation: Dissolve Ac

ManNAz in high-quality anhydrous DMSO to create a 10 mM or 50 mM stock.-

Storage: Store at -20°C, desiccated. Avoid repeated freeze-thaw cycles.[10]

-

-

Treatment:

-

Dilute stock into fresh culture media.

-

Standard Concentration: 25 - 50 µM for Ac

ManNAz. -

Low Toxicity Optimization: Use 10 µM if observing cell cycle arrest or morphology changes (common with high concentrations).

-

Controls: Always prepare a "Vehicle Control" (DMSO only) and a "Label-Free Control" (Ac

ManNAc non-azide analog) to quantify background.

-

-

Incubation: Incubate cells for 48 - 72 hours .

-

Reasoning: Sialic acid turnover is relatively slow; 24h often yields weak signals. 48-72h ensures robust replacement of natural sialic acids.

-

Phase 2: Labeling (Choose A or B)

Workflow Diagram:

Figure 2: Experimental workflow for metabolic labeling and detection.

Protocol A: Live Cell Labeling (SPAAC) Best for: Confocal microscopy of membrane dynamics, Flow cytometry sorting.

-

Wash: Wash cells 2x with warm PBS + 1% FBS to remove free ManNAz analog.

-

Labeling Solution: Prepare 10 - 20 µM DBCO-Fluorophore in complete media (or Opti-MEM).

-

Note: Do not use PBS alone for long incubations; cells need nutrients.

-

-

Reaction: Incubate for 30 - 60 minutes at 37°C.

-

Caution: DBCO is hydrophobic and can stick to plastic. Use low-retention tubes if possible.

-

-

Wash: Wash 3x with warm media or PBS + 1% FBS.

-

Critical Step: Extensive washing is required to remove sticky DBCO dye from the cell membrane.

-

-

Analysis: Proceed immediately to imaging or flow cytometry.

Protocol B: Fixed Cell Labeling (CuAAC) Best for: High-throughput imaging, co-staining with intracellular antibodies.

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 2x with PBS.[11][12]

-

Permeabilization: Treat with 0.25% Triton X-100 in PBS for 10 min (if intracellular staining is also needed).

-

Click Cocktail: Prepare fresh:

-

PBS (Base)

-

Alkyne-Fluorophore (1-10 µM)

-

CuSO

(1 mM) -

Sodium Ascorbate (5 mM) - Add last, solution turns clear/yellowish.

-

THPTA Ligand (2 mM) - Essential to protect proteins from oxidation.

-

-

Reaction: Add cocktail to cells. Incubate 30 min at Room Temp in the dark.

-

Wash: Wash 3x with PBS containing 1 mM EDTA (removes copper ions).

Data Analysis & Troubleshooting

Quantitative Analysis (Flow Cytometry)

-

Gating: Gate on live single cells.[13]

-

Metric: Use Median Fluorescence Intensity (MFI).

-

Normalization: Calculate Fold Change = (MFI

/ MFI

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal | Low metabolic rate | Increase incubation time to 72h. Ensure cells are actively dividing. |

| Esterase bottleneck | Switch to 1,3,4-O-Bu | |

| High Background | Sticky fluorophore | Reduce DBCO-dye concentration (try 5 µM). Increase number of washes. |

| Non-specific uptake | Use BSA (1-3%) in wash buffer. | |

| Cell Toxicity | Copper toxicity | Switch to SPAAC (Protocol A). |

| High analog conc. | Reduce Ac |

References

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.

-

Kim, E. J., et al. (2016). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(7), 1771–1780.

-

Almaraz, R. T., et al. (2012). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-Display Considerations. ACS Chemical Biology, 7(12), 2072–2082.

-

Patterson, D. M., & Prescher, J. A. (2015). Orthogonal Bioorthogonal Chemistries. Current Opinion in Chemical Biology, 28, 141–149.

Sources

- 1. jove.com [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. pnas.org [pnas.org]

Application Notes & Protocols: Intracellular Delivery and Metabolic Glycoengineering using Peracetylated ManNAc (Ac4ManNAc)

Introduction: Bypassing the Membrane Barrier to Engineer the Glycocalyx

The cell surface is adorned with a dense and complex layer of carbohydrates, the glycocalyx, which mediates a vast array of biological processes, from cell-cell recognition and adhesion to immune signaling. Sialic acids are critical terminal monosaccharides on many of these surface glycans. Modulating the density and presentation of sialic acids—a technique known as metabolic glycoengineering—offers a powerful tool to study and manipulate these cellular functions.

However, the direct cellular uptake of N-acetylmannosamine (ManNAc), the natural precursor to sialic acid, is inefficient due to its hydrophilic nature and the negative charge it acquires upon phosphorylation. This guide details the use of peracetylated N-acetylmannosamine (Ac4ManNAc), a synthetic prodrug form of ManNAc, to overcome this delivery challenge. By masking the hydroxyl groups with acetyl esters, Ac4ManNAc becomes lipophilic, enabling it to passively diffuse across the cell membrane. Once inside the cell, it serves as a potent substrate for enhancing the biosynthesis of sialic acid, providing researchers with a robust method for glycan engineering.

This document provides a comprehensive overview of the mechanism of Ac4ManNAc, practical considerations for experimental design, and detailed protocols for its application in both in vitro and in vivo settings.

Section 1: The Scientific Principle - Mechanism of Ac4ManNAc Action

The efficacy of Ac4ManNAc lies in its clever chemical design, which leverages the cell's own metabolic machinery for activation.

1.1. Enhanced Cellular Permeability The primary challenge in supplementing cells with ManNAc is traversing the lipid bilayer of the cell membrane. Ac4ManNAc overcomes this by neutralizing the polar hydroxyl groups of ManNAc with four acetyl groups. This peracetylation dramatically increases the molecule's lipophilicity, allowing it to easily pass through the cell membrane via passive diffusion[1]. This delivery method is significantly more efficient, with studies showing that acetylated ManNAc analogues can be metabolized up to 900-fold more efficiently than their natural, non-acetylated counterparts[2].

1.2. Intracellular Activation and Metabolic Conversion Once inside the cytoplasm, the acetyl groups are rapidly removed by ubiquitous, non-specific intracellular esterases[3]. This process releases unmodified ManNAc and four equivalents of acetic acid. The liberated ManNAc is then phosphorylated by ManNAc kinase activity and enters the natural sialic acid biosynthetic pathway[4][5]. It is converted through a series of enzymatic steps into CMP-sialic acid, the activated sugar nucleotide donor. Finally, sialyltransferases in the Golgi apparatus transfer the sialic acid onto nascent glycoproteins and glycolipids, resulting in an increased density of sialic acids on the cell surface.

Section 2: Key Applications in Research & Development

The ability to reliably increase cell surface sialylation opens doors to numerous research and therapeutic applications.

-

Disease Modeling and Therapy: In diseases characterized by hyposialylation, such as GNE Myopathy (also known as Distal Myopathy with Rimmed Vacuoles, DMRV), Ac4ManNAc serves as a substrate replacement therapy. Studies in mouse models of GNE Myopathy have shown that oral administration of Ac4ManNAc efficiently increases tissue sialylation, rescues the muscle phenotype, improves survival, and prevents the onset of muscle atrophy and weakness[6].

-

Modulation of Drug Sensitivity: Metabolic glycoengineering with Ac4ManNAc can alter cellular responses to therapeutic agents. For instance, increased sialylation has been shown to dramatically reduce the sensitivity of cells to certain anti-cancer drugs, a phenomenon linked to altered intracellular drug distribution rather than increased drug efflux[7]. This provides a potential strategy to protect normal cells from chemotherapy-induced toxicity[7].

-

Cell Adhesion and Migration Studies: Sialic acids are key components of ligands for selectins and other lectins, mediating cell adhesion. By increasing sialylation with Ac4ManNAc, researchers can study its impact on processes like leukocyte rolling, cancer cell metastasis, and immune cell trafficking[8].

-

"Bio-orthogonal" Chemical Tagging: While this guide focuses on the unmodified Ac4ManNAc, it is foundational for more advanced metabolic labeling. Ac4ManNAc analogs containing bio-orthogonal chemical reporters (like azides or alkynes) can be used to tag sialylated glycans for visualization, proteomic analysis, and in vivo tracking[3].

Section 3: Experimental Design - Critical Parameters and Controls

Successful and reproducible experiments with Ac4ManNAc require careful planning, particularly regarding concentration, cytotoxicity, and appropriate controls.

3.1. Reagent Handling and Preparation

-

Solubility: Ac4ManNAc is soluble in organic solvents like DMSO and ethanol. For cell culture, a concentrated stock solution (e.g., 100 mM) in sterile DMSO is recommended.

-

Storage: Store the solid compound and stock solutions at -20°C, protected from moisture. Repeated freeze-thaw cycles should be avoided.

-

Working Solution: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Prepare a working solution by diluting the stock solution directly into the pre-warmed culture medium.

3.2. Dose-Response, Incubation Time, and Cytotoxicity The optimal concentration and incubation time for Ac4ManNAc treatment are cell-type dependent and must be determined empirically. However, a key consideration is the potential for cytotoxicity at high concentrations.

-

Causality of Cytotoxicity: The intracellular hydrolysis of Ac4ManNAc releases four equivalents of acetic acid. At high concentrations of Ac4ManNAc, the accumulation of acetic acid can lead to a decrease in intracellular pH, inducing cytotoxicity and apoptosis[9][10]. Peracetylated ManNAc analogues have been shown to affect cell proliferation and viability at concentrations above 100 µM, depending on the cell type[4].

-

Recommended Concentration Ranges: A dose-response experiment is crucial. Start with a broad range and narrow down to the optimal concentration that provides a robust increase in sialylation without significantly impacting cell viability.

| Application | Typical Concentration Range | Typical Incubation Time | Notes & References |

| In Vitro (Cell Culture) | 20 µM - 200 µM | 24 - 72 hours | A sharp increase in sialic acid levels was seen between 20 and 200 µM in myotubes[6]. The effect is time and concentration-dependent, often peaking around 24 hours[7]. |

| In Vivo (Mouse Models) | 40 mg/kg/day - 400 mg/kg/day | Chronic (weeks to months) | Doses were administered orally or via subcutaneous infusion. Both routes were effective in increasing sialic acid levels in plasma and most tissues[6]. |

3.3. Essential Experimental Controls To ensure that the observed effects are specifically due to increased sialylation via Ac4ManNAc, the following controls are essential:

-

Untreated Control: Cells cultured under identical conditions without any treatment. This provides the baseline level of sialylation.

-

Vehicle Control: Cells treated with the same volume of the vehicle (e.g., DMSO) used to dissolve Ac4ManNAc. This control is critical to rule out any effects of the solvent on cell physiology or sialylation.

Section 4: Detailed Experimental Protocols

4.1. Protocol: In Vitro Treatment of Adherent Cells with Ac4ManNAc

This protocol provides a general framework for treating cultured adherent cells. It should be optimized for your specific cell line and experimental goals.

Materials:

-

Ac4ManNAc powder

-

Sterile, anhydrous DMSO

-

Your cell line of interest

-

Complete cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Phosphate-buffered saline (PBS)

-

Sterile culture plates or flasks

Procedure:

-

Prepare Ac4ManNAc Stock Solution: Dissolve Ac4ManNAc in sterile DMSO to a final concentration of 100 mM. Aliquot and store at -20°C.

-

Seed Cells: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of harvesting. Allow cells to adhere and recover overnight.

-

Prepare Treatment Media: On the day of the experiment, thaw an aliquot of the Ac4ManNAc stock solution. Prepare the final treatment media by diluting the stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100 µM). Also prepare a vehicle control medium containing the highest volume of DMSO used in the treatment groups.

-

Treat Cells: Carefully aspirate the old medium from the cells. Gently wash the cells once with sterile PBS. Add the prepared treatment and vehicle control media to the respective wells or flasks.

-

Incubate: Return the cells to the incubator and culture for the desired period (e.g., 24, 48, or 72 hours).

-

Harvest Cells: Following incubation, wash the cells twice with ice-cold PBS to remove any residual Ac4ManNAc. Harvest the cells using a method appropriate for your downstream analysis (e.g., trypsinization for flow cytometry, scraping into lysis buffer for western blotting).

4.2. Protocol: Verification of Increased Sialylation by Lectin Staining

A common and effective way to validate the success of Ac4ManNAc treatment is to use fluorescently-labeled lectins that specifically bind to sialic acids, such as Wheat Germ Agglutinin (WGA).

Materials:

-

Harvested cells (from Protocol 4.1)

-

Fluorescently conjugated WGA (e.g., WGA-FITC or WGA-Alexa Fluor 488)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure (for Flow Cytometry):

-

Harvest and Count: Harvest the treated and control cells and prepare a single-cell suspension. Count the cells to ensure equal numbers are used for staining.

-